molecular formula C12H15N3 B12625192 1-(4-Phenylbutyl)-1H-1,2,4-triazole CAS No. 919800-76-3

1-(4-Phenylbutyl)-1H-1,2,4-triazole

Cat. No.: B12625192
CAS No.: 919800-76-3
M. Wt: 201.27 g/mol
InChI Key: PWFNWBVZHMMPPQ-UHFFFAOYSA-N
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Description

1-(4-Phenylbutyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a triazole ring substituted with a phenylbutyl group, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylbutyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-phenylbutylamine with hydrazine and formic acid, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylbutyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The phenylbutyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1-(4-Phenylbutyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and infections.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Phenylbutyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

    1-(4-Phenylbutyl)-1H-1,2,3-triazole: Similar in structure but with a different triazole ring.

    1-(4-Phenylbutyl)-1H-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.

    4-Phenyl-1-butanol: A related compound with a hydroxyl group instead of a triazole ring.

Uniqueness: 1-(4-Phenylbutyl)-1H-1,2,4-triazole is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.

Properties

CAS No.

919800-76-3

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-(4-phenylbutyl)-1,2,4-triazole

InChI

InChI=1S/C12H15N3/c1-2-6-12(7-3-1)8-4-5-9-15-11-13-10-14-15/h1-3,6-7,10-11H,4-5,8-9H2

InChI Key

PWFNWBVZHMMPPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCN2C=NC=N2

Origin of Product

United States

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